![molecular formula C19H18BrNO5 B4088819 6-bromo-2-(3-methoxy-4-propoxyphenyl)-3-nitro-2H-chromene](/img/structure/B4088819.png)
6-bromo-2-(3-methoxy-4-propoxyphenyl)-3-nitro-2H-chromene
Overview
Description
6-bromo-2-(3-methoxy-4-propoxyphenyl)-3-nitro-2H-chromene is a chemical compound that belongs to the class of flavonoids. It has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 6-bromo-2-(3-methoxy-4-propoxyphenyl)-3-nitro-2H-chromene is not fully understood. However, it has been suggested that the compound exerts its biological effects through the modulation of various signaling pathways and molecular targets, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway.
Biochemical and Physiological Effects:
6-bromo-2-(3-methoxy-4-propoxyphenyl)-3-nitro-2H-chromene has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. It has also been reported to modulate the levels of various biomarkers, including Bcl-2, Bax, caspase-3, and p53.
Advantages and Limitations for Lab Experiments
6-bromo-2-(3-methoxy-4-propoxyphenyl)-3-nitro-2H-chromene has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in some experimental protocols.
Future Directions
There are several future directions for the research on 6-bromo-2-(3-methoxy-4-propoxyphenyl)-3-nitro-2H-chromene. One direction is to investigate its potential use as a diagnostic and therapeutic agent in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Another direction is to explore its mechanism of action and molecular targets in greater detail. Additionally, further studies are needed to optimize the synthesis method and improve the compound's solubility and bioavailability.
Scientific Research Applications
6-bromo-2-(3-methoxy-4-propoxyphenyl)-3-nitro-2H-chromene has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anticancer, anti-inflammatory, antiviral, and antioxidant activities. It has also been investigated for its potential use as a diagnostic and therapeutic agent in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
properties
IUPAC Name |
6-bromo-2-(3-methoxy-4-propoxyphenyl)-3-nitro-2H-chromene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO5/c1-3-8-25-17-6-4-12(11-18(17)24-2)19-15(21(22)23)10-13-9-14(20)5-7-16(13)26-19/h4-7,9-11,19H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGSKGITAQQSSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(3-methoxy-4-propoxyphenyl)-3-nitro-2H-chromene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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